DMPTB serves as a convenient substrate for lipase activity analysis due to its unique structural features. Upon hydrolysis by lipases, DMPTB releases a thiol group, which can be easily detected spectrophotometrically using reagents like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) or Ellman's reagent [, , ]. This characteristic allows for sensitive and quantitative measurements of lipase activity in various biological samples.
2,3-Dimercapto-1-propanol tributyrate is a chemical compound with the molecular formula and a molecular weight of 334.49 g/mol. It is classified as a thioester analog of triacylglycerol and is recognized for its capacity to form stable complexes with heavy metals, which makes it of interest in various scientific applications. The compound is cataloged under the CAS number 58428-97-0, and its synthesis involves the reaction between butyric anhydride and 2,3-dimercapto-1-propanol .
2,3-Dimercapto-1-propanol tributyrate can be sourced from various chemical suppliers, including Sigma-Aldrich and BOC Sciences. It falls under the category of organosulfur compounds due to the presence of thiol groups in its structure. The compound is often utilized in biochemical research due to its reactivity and ability to interact with metal ions .
The primary method for synthesizing 2,3-dimercapto-1-propanol tributyrate involves the esterification reaction between butyric anhydride and 2,3-dimercapto-1-propanol. This reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to facilitate the esterification process.
The molecular structure of 2,3-dimercapto-1-propanol tributyrate features two thiol (-SH) groups attached to a propane backbone, with three butyric acid moieties esterified to the hydroxyl groups. This unique structure contributes to its chemical reactivity.
The primary reactions involving 2,3-dimercapto-1-propanol tributyrate include:
The kinetics of these reactions can vary significantly based on environmental factors such as pH, temperature, and concentration of reactants .
The mechanism of action for 2,3-dimercapto-1-propanol tributyrate primarily revolves around its ability to chelate heavy metals through its thiol groups. When exposed to metal ions, the sulfur atoms in the thiols form coordinate bonds with the metals, effectively sequestering them from biological systems.
This chelation process not only reduces metal toxicity but also facilitates their excretion from biological systems, making this compound useful in biomedical applications related to heavy metal poisoning.
Physicochemical analyses indicate that 2,3-dimercapto-1-propanol tributyrate exhibits significant reactivity towards electrophiles due to its nucleophilic thiols .
2,3-Dimercapto-1-propanol tributyrate has several scientific applications:
2,3-Dimercapto-1-propanol tributyrate (CAS 58428-97-0) has the molecular formula C15H26O4S2 and a molecular weight of 334.49 g/mol [1] [8]. This thioester analog of triacylglycerol consists of a propanol backbone where all three hydroxyl groups are esterified with butyric acid (butanoate) via thioester linkages [3] [8]. The sulfur atoms replace oxygen at the ester bonds, fundamentally altering its reactivity and biological interactions compared to oxygen ester analogs.
The molecule features three thioester functional groups (–SC(=O)CCC), confirmed by its SMILES string CCCC(=O)OCC(CSC(=O)CCC)SC(=O)CCC
and InChIKey NHBKXEKEPDILRR-UHFFFAOYSA-N
[1] [8]. The spatial arrangement is defined by a chiral center at C2 of the propanol backbone, though the compound is typically utilized as a racemic mixture. The thioester bonds introduce rotational flexibility due to the C–S bond’s lower energy barrier, enabling adaptive binding in enzyme active sites. Refractive index (n20D = 1.495) and density (1.083–1.106 g/mL at 25°C) further reflect its conformational stability [1] [2] [8].
Unlike conventional triacylglycerols (e.g., tributyrin), which possess oxygen ester bonds, this compound’s thioester groups confer distinct physicochemical properties:
Table 1: Physicochemical Properties of 2,3-Dimercapto-1-propanol Tributyrate
Property | Value | Measurement Conditions |
---|---|---|
Boiling Point | 156–160°C | 0.15 mmHg [1] [8] |
Density | 1.083 g/mL | 25°C [1] |
Refractive Index (n20D) | 1.495 | Lit. [1] [2] |
Flash Point | 113°C (closed cup) | [1] |
Table 2: Comparison with Triglyceride Analogs
Feature | 2,3-Dimercapto-1-propanol Tributyrate | Tributyrin (Triacylglycerol) |
---|---|---|
Bond Type | Thioester (–SCOR) | Oxygen Ester (–OCOR) |
Molecular Weight | 334.49 g/mol | 302.36 g/mol |
Hydrolysis Rate | Enhanced | Standard |
Lipase Affinity | High | Moderate |
Synthetic and Analytical Profile
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: